molecular formula C18H14Cl2N2O2 B3584191 3-CHLORO-1-(2-CHLOROPHENYL)-4-[(2-ETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE CAS No. 6150-96-5

3-CHLORO-1-(2-CHLOROPHENYL)-4-[(2-ETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE

Cat. No.: B3584191
CAS No.: 6150-96-5
M. Wt: 361.2 g/mol
InChI Key: HHFCFCXYUKYCIB-UHFFFAOYSA-N
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Description

3-Chloro-1-(2-chlorophenyl)-4-[(2-ethylphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione is a synthetic organic compound with a complex structure It is characterized by the presence of chloro and ethylphenyl groups attached to a pyrrole-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1-(2-chlorophenyl)-4-[(2-ethylphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzaldehyde with ethylamine to form an intermediate Schiff base, which is then cyclized with maleic anhydride under acidic conditions to yield the desired pyrrole-dione compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(2-chlorophenyl)-4-[(2-ethylphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrrole-dione core to a more saturated structure.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce more saturated derivatives of the original compound.

Scientific Research Applications

3-Chloro-1-(2-chlorophenyl)-4-[(2-ethylphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-1-(2-chlorophenyl)-4-[(2-ethylphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-1-(2-chlorophenyl)-4-[(2-methylphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione
  • 3-Chloro-1-(2-chlorophenyl)-4-[(2-phenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione

Uniqueness

3-Chloro-1-(2-chlorophenyl)-4-[(2-ethylphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

3-chloro-1-(2-chlorophenyl)-4-(2-ethylanilino)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O2/c1-2-11-7-3-5-9-13(11)21-16-15(20)17(23)22(18(16)24)14-10-6-4-8-12(14)19/h3-10,21H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFCFCXYUKYCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC2=C(C(=O)N(C2=O)C3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360837
Record name ST50189531
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6150-96-5
Record name ST50189531
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-CHLORO-1-(2-CHLOROPHENYL)-4-[(2-ETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 2
Reactant of Route 2
3-CHLORO-1-(2-CHLOROPHENYL)-4-[(2-ETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 3
Reactant of Route 3
3-CHLORO-1-(2-CHLOROPHENYL)-4-[(2-ETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 4
Reactant of Route 4
3-CHLORO-1-(2-CHLOROPHENYL)-4-[(2-ETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 5
3-CHLORO-1-(2-CHLOROPHENYL)-4-[(2-ETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 6
3-CHLORO-1-(2-CHLOROPHENYL)-4-[(2-ETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE

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